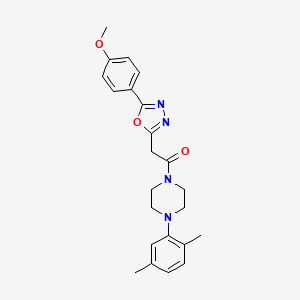

![molecular formula C16H20N2O3S B2939717 3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097860-40-5](/img/structure/B2939717.png)

3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

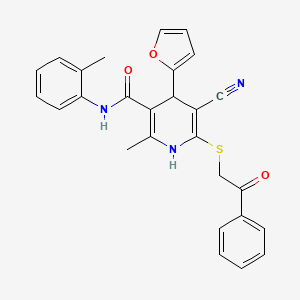

The compound “3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an oxazolidinone ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxazolidinone rings, as well as the ethylsulfanyl and benzoyl groups. The three-dimensional structure would be influenced by the sp3 hybridization of the atoms in the rings, contributing to the stereochemistry of the molecule .Applications De Recherche Scientifique

Antitumor and Antibacterial Agents

- Antifolates as Antitumor Agents : A classical antifolate derived from a similar compound was synthesized and found to be an excellent inhibitor of human dihydrofolate reductase (DHFR) as well as a potent inhibitor of tumor cell growth in culture (Gangjee et al., 2007).

- Antibacterial Activity : Derivatives of this compound have shown potent activity against vancomycin-resistant Staphylococcus aureus, indicating their potential as antibacterial agents (Jongmin Park et al., 2000).

Synthesis and Structural Studies

- Molecular Docking and Synthesis : Molecular docking and in vitro screenings of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, based on similar compounds, were conducted to explore their antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).

- Catalytic Oxidation Studies : New Cu(II) complexes of 1,3-oxazolidine based ligands, similar to the compound , were synthesized and characterized. Their catalytic activity in the oxidation of benzyl alcohol was investigated, highlighting potential applications in chemical synthesis (R. Bikas et al., 2018).

Pharmacological Applications

- Inhibitors of Monoamine Oxidase : 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, structurally related to the compound , have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) types A and B (A. Mai et al., 2002).

Chemical Synthesis and Modification

- Synthesis of Polyheterocycles : A study explored the synthesis of fused polyheterocyclic compounds based on 2-amino-6-sulfanylpyrimidin-4(3H)-one, a compound structurally similar to the one , showing potential antimicrobial activity (M. Soliman et al., 2019).

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial orientation in the molecule.

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system it interacts with. The presence of the ethylsulfanyl and benzoyl groups might influence its pharmacokinetic properties .

Propriétés

IUPAC Name |

3-[1-(2-ethylsulfanylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-22-14-6-4-3-5-13(14)15(19)17-8-7-12(11-17)18-9-10-21-16(18)20/h3-6,12H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOYRQIQKJCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(C2)N3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2939641.png)

![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)

methanone](/img/structure/B2939644.png)

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)